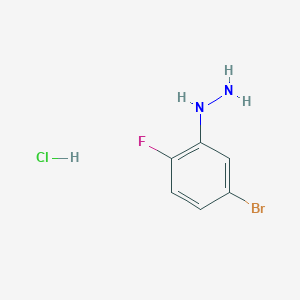

(5-Bromo-2-fluorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCZMAWLMHZGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378431 | |

| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214916-08-2 | |

| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (5--Bromo-2-fluorophenyl)hydrazine hydrochloride

This document provides a comprehensive technical guide for the synthesis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and fine chemical research. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Compound Data Summary

The following table summarizes the key quantitative data for the primary reactant and the final product.

| Property | Starting Material: 5-Bromo-2-fluoroaniline | Final Product: this compound |

| Molecular Formula | C₆H₅BrFN | C₆H₇BrClFN₂ |

| Molecular Weight | 190.01 g/mol [1][2] | 241.49 g/mol [3] |

| CAS Number | 2924-09-6[2] | 214916-08-2[3][4] |

| Appearance | White to yellow powder or liquid | Light-yellow to yellow powder or crystals |

| Purity (Typical) | >95% | >97%[3] |

| Theoretical Yield | Not Applicable | Based on a 1:1 molar conversion from the starting material. |

| Expected Practical Yield | Not Applicable | 75-85% |

Synthesis Workflow

The synthesis of this compound is typically achieved via a two-step process involving the diazotization of 5-Bromo-2-fluoroaniline followed by the reduction of the resulting diazonium salt.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 5-bromo-2-fluoroaniline. The general methodology is adapted from standard procedures for the preparation of substituted phenylhydrazines.[5][6]

Materials and Reagents:

-

5-Bromo-2-fluoroaniline (C₆H₅BrFN)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent for washing)

-

Ice

Step 1: Diazotization of 5-Bromo-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is observed.[5]

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated 5-bromo-2-fluorophenyl diazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.0 - 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold tin(II) chloride solution to the previously prepared diazonium salt solution. Maintain vigorous stirring and keep the reaction temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[5]

-

The product, this compound, will precipitate out of the solution as a solid.

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake sequentially with a small amount of cold brine and then with diethyl ether to remove any residual impurities.[5]

-

Dry the collected solid under vacuum at a temperature not exceeding 40-50 °C to yield the final product.

-

The purity of the product can be assessed using techniques such as HPLC, NMR, or mass spectrometry.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [synhet.com]

- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

Spectroscopic and Technical Profile of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Guide for Researchers

For immediate reference, the key identifier for (5-Bromo-2-fluorophenyl)hydrazine hydrochloride is CAS Number: 214916-08-2.

Compound Identification and Properties

This compound is a halogenated aromatic hydrazine derivative. Such compounds are pivotal intermediates in the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active molecules. The presence of bromine and fluorine substituents significantly influences the compound's reactivity and electronic properties.

| Identifier | Value |

| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride |

| CAS Number | 214916-08-2[1][2] |

| Molecular Formula | C₆H₇BrClFN₂[2] |

| Molecular Weight | 241.49 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)NN.Cl |

| InChI Key | Not Publicly Available |

Spectroscopic Data Summary

Direct experimental spectroscopic data for this compound is scarce in publicly accessible literature. However, predictive tools and data from isomeric compounds provide a reliable estimation of the expected spectral characteristics. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and typical Infrared (IR) absorption bands.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet (broad) | NH₂⁺ |

| ~8.5 | Singlet (broad) | NH |

| ~7.6 | Doublet of Doublets | H-6 |

| ~7.4 | Doublet of Doublets | H-4 |

| ~7.2 | Triplet | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~150 (d, ¹JCF) | C-2 |

| ~138 | C-5 |

| ~130 | C-1 |

| ~125 | C-4 |

| ~120 (d, ²JCF) | C-6 |

| ~118 (d, ²JCF) | C-3 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching (hydrazine) |

| 3200-2800 | N-H stretching (hydrochloride salt) |

| 1600-1585 | C=C aromatic stretching |

| 1500-1400 | C=C aromatic stretching |

| 1250-1200 | C-F stretching |

| 850-750 | C-H out-of-plane bending |

| 700-600 | C-Br stretching |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z ~204/206 (due to Br isotopes) |

| Base Peak | Fragmentation pattern dependent on ionization method |

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not publicly documented. However, the following are generalized protocols that serve as a standard for similar aromatic hydrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected range (typically 0-160 ppm).

-

A larger number of scans is generally required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Pathway Visualizations

As there is no specific signaling pathway documented for this compound, a generalized workflow for the synthesis and characterization of such a chemical entity is presented below.

Caption: General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and analytical considerations for this compound. Researchers are encouraged to obtain experimental data for definitive characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of NMR spectroscopy and substituent effects. It also outlines detailed experimental protocols for acquiring high-quality NMR data for this and similar compounds.

Predicted NMR Data

The chemical structure of this compound presents a distinct substitution pattern on the phenyl ring, which significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons. The hydrazine and hydrochloride moieties will also have characteristic spectral features.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in the table below. The aromatic region is expected to show a complex splitting pattern due to the coupling between the protons and with the fluorine atom.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | dd (doublet of doublets) | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 5.0 |

| H-4 | 7.00 - 7.20 | t (triplet) or dt | ³J(H4-H3) ≈ 8.5, ³J(H4-H6) ≈ 8.5 |

| H-6 | 7.40 - 7.60 | dd (doublet of doublets) | ³J(H6-H4) ≈ 8.5, ⁴J(H6-F) ≈ 2.5 |

| -NH-NH₃⁺ | 8.0 - 11.0 | br s (broad singlet) | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |

| C-1 | 140 - 145 | - |

| C-2 | 155 - 160 | 240 - 250 |

| C-3 | 115 - 120 | ~20 |

| C-4 | 125 - 130 | ~5 |

| C-5 | 110 - 115 | - |

| C-6 | 120 - 125 | ~10 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and has exchangeable proton signals that are easily identifiable.[1] Other potential solvents include deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm there is no suspended particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

2.2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096, or more, depending on concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

Mandatory Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering for proton and carbon assignments.

Caption: Molecular structure of this compound.

NMR Experimental Workflow

The logical flow for acquiring and analyzing the NMR data is depicted in the following diagram.

References

In-Depth Mass Spectrometry Analysis of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate its characterization in research and drug development settings.

Compound Profile

This compound is an aromatic hydrazine derivative containing bromine and fluorine substituents. These halogens significantly influence its chemical properties and fragmentation behavior in mass spectrometry.

| Property | Value |

| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride |

| CAS Number | 214916-08-2[1] |

| Molecular Formula | C₆H₇BrFN₂ · HCl |

| Molecular Weight | 241.49 g/mol (hydrochloride salt) |

| Monoisotopic Mass | 203.9698 Da (free base) |

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for halogenated aromatic compounds and phenylhydrazines. The presence of bromine is a key diagnostic feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to characteristic M and M+2 isotopic patterns for bromine-containing fragments.

Table of Predicted Major Fragment Ions (Electron Ionization - EI):

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |

| 204 | 206 | [C₆H₆BrFN₂]⁺ | Molecular ion (M⁺) of the free base. |

| 188 | 190 | [C₆H₄BrF]⁺ | Loss of NH₂NH₂ (hydrazine). |

| 125 | - | [C₆H₆FN₂]⁺ | Loss of Br radical. |

| 109 | - | [C₆H₄F]⁺ | Loss of Br and N₂H₂. |

| 77 | - | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds. |

Experimental Protocols for Mass Spectrometry Analysis

The analysis of this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix and the specific analytical goals.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Sample Preparation:

-

Dissolution: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

-

Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the hydrazine moiety. A common method is to react the sample with a ketone (e.g., acetone) or an acylating agent.

-

Dilution: Dilute the sample to a final concentration of approximately 10-100 µg/mL in the same solvent.

GC-MS Parameters:

| Parameter | Setting |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 50-300 |

LC-MS Analysis Protocol

LC-MS is advantageous for the analysis of less volatile or thermally labile compounds and can often be performed without derivatization.

Sample Preparation:

-

Dissolution: Dissolve an accurately weighed amount of this compound in a mixture of water and a miscible organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Dilution: Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470A Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Scan Range | m/z 50-300 |

Visualizing Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by mass spectrometry.

A generalized workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of the (5-Bromo-2-fluorophenyl)hydrazine free base under electron ionization.

Predicted EI fragmentation of (5-Bromo-2-fluorophenyl)hydrazine.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols and predicted fragmentation patterns offer a robust starting point for researchers and scientists in the pharmaceutical industry. The provided methodologies can be adapted and optimized to suit specific instrumentation and analytical requirements, ensuring accurate and reliable characterization of this important chemical intermediate.

References

Physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. This document details available data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Properties and Data

This compound is a substituted aromatic hydrazine derivative. Its structure, featuring both bromine and fluorine atoms on the phenyl ring, makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 214916-08-2 | [1][2][3] |

| Molecular Formula | C₆H₇BrClFN₂ | [2] |

| Molecular Weight | 241.49 g/mol | [2] |

| IUPAC Name | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride | [1] |

| Synonyms | 4-Bromo-2-fluorophenylhydrazine hydrochloride, 2-fluoro-5-bromophenylhydrazine hydrochloride | - |

| SMILES | C1=CC(=C(C=C1Br)NN)F.Cl | [1] |

| Physical Form | Light-yellow to yellow powder or crystals |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Experimental Protocol |

| Melting Point | Data not available in public sources | A standard capillary melting point apparatus can be used. The sample is finely powdered and packed into a capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the sample melts is recorded. |

| Solubility | Data not available in public sources. Expected to be slightly soluble in water and polar organic solvents. | To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC. |

| pKa | Data not available in public sources. | The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve. |

Spectroscopic Data

While specific spectra for this compound are not publicly available, chemical suppliers indicate that such data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available upon request.[1] The expected spectral characteristics are outlined below.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. Signals for the hydrazine protons would also be present. |

| ¹³C NMR | Resonances for the six carbon atoms of the phenyl ring, with chemical shifts influenced by the halogen substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₆H₆BrFN₂), along with isotopic peaks characteristic of the presence of bromine. Fragmentation patterns would provide further structural information. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the diazotization of 5-bromo-2-fluoroaniline followed by reduction.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 5-Bromo-2-fluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common choice for this transformation is tin(II) chloride in concentrated hydrochloric acid. The reducing agent is added portion-wise or as a solution, again at a low temperature. The reaction is allowed to proceed until the diazonium salt is consumed.

-

Isolation and Purification: The product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Protocols

Logical Flow for the Characterization of the Synthesized Product

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). A drop of trifluoroacetic acid may be added to improve solubility and sharpen the N-H peaks.

-

Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Analysis: The IR spectrum is recorded, and the positions of the absorption bands are correlated with the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. Store the compound in a tightly sealed container in a cool, dry place.

Applications in Research and Development

This compound is a valuable building block for the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. It is commonly used in the synthesis of indole derivatives and other heterocyclic systems that are of interest in drug discovery.[4]

References

Navigating the Solubility of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Methodologies for a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of intermediates like (5-Bromo-2-fluorophenyl)hydrazine hydrochloride is paramount for successful downstream applications. This technical guide offers a detailed overview of the predicted solubility of this compound in various organic solvents, outlines robust experimental protocols for its precise determination, and provides visual workflows to aid in experimental design.

Predicted Solubility Profile

Based on the general characteristics of phenylhydrazine hydrochlorides, a qualitative solubility profile in common organic solvents can be predicted. The presence of the polar hydrazine hydrochloride group suggests solubility in polar protic and aprotic solvents, while the bromofluorophenyl ring may contribute to solubility in some less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydrochloride salt readily dissolves in water.[1] |

| Methanol, Ethanol | Soluble | Polar alcohols are good solvents for polar salts.[2][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO can effectively solvate the salt.[4] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. | |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | Moderate polarity may not be sufficient to dissolve the salt. |

| Diethyl Ether | Insoluble | Low polarity makes it a poor solvent for polar salts. | |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble to Insoluble | Moderate polarity may lead to limited solubility. |

| Aromatic | Toluene | Insoluble | Non-polar nature is unsuitable for dissolving polar salts. |

| Non-polar | Hexanes, Heptane | Insoluble | Lack of polarity prevents dissolution of the ionic compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. The excess solid should be visually apparent.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples until equilibrium is reached, which typically takes 24 to 72 hours.

-

Sampling and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Quantitatively dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6]

-

Calculation: Calculate the original concentration of the saturated solution to determine the solubility of the compound in the specific solvent at the given temperature.

Visualizing Experimental and Logical Workflows

Diagrammatic representations of experimental workflows and logical relationships provide clarity and aid in the planning and execution of scientific studies.

Caption: General workflow for solubility determination.

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.[7][8] A common application is in the Fischer indole synthesis.

Caption: Fischer indole synthesis pathway.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding for researchers. The predicted solubility profile suggests a preference for polar solvents, and the detailed experimental protocol for the shake-flask method offers a clear path to obtaining precise quantitative data. For professionals in drug development and chemical synthesis, a thorough understanding of the solubility of this intermediate is a critical first step in optimizing reaction conditions, purification processes, and formulation development. It is recommended that researchers empirically determine the solubility in their specific solvent systems using the methodologies outlined herein.

References

- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 2. chemiis.com [chemiis.com]

- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]

- 8. This compound [synhet.com]

Purity analysis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride by HPLC

An In-Depth Technical Guide to the Purity Analysis of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the determination of assay and related substances of drug substances and intermediates.[1][2] This technical guide provides a comprehensive overview of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

The method described herein is designed to be specific, accurate, precise, and robust, capable of separating the main component from its potential process-related impurities and degradation products.[3][4] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of pharmaceutical intermediates.

Experimental Protocol: HPLC Purity Analysis

This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard and test sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)[5]

-

Orthophosphoric acid (AR grade)

-

Deionized water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is essential for this analysis.[6] The chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | 45 minutes |

Preparation of Solutions

1.3.1 Mobile Phase A (Buffer Preparation)

-

Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.

-

Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.

-

Filter the solution through a 0.45 µm membrane filter and degas.

1.3.2 Diluent

Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

1.3.3 Standard Solution Preparation (0.05 mg/mL)

-

Accurately weigh about 5.0 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Make up to the mark with diluent and mix well.

1.3.4 Sample Solution Preparation (1.0 mg/mL)

-

Accurately weigh about 25.0 mg of the this compound test sample into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate to dissolve.

-

Make up to the mark with diluent and mix well.

Gradient Elution Program

The separation of impurities is achieved using a gradient elution program as detailed below.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 10 | 70 | 30 |

| 25 | 30 | 70 |

| 35 | 30 | 70 |

| 36 | 95 | 5 |

| 45 | 95 | 5 |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][6] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of the main peak and known impurities. Peak purity of the analyte peak should pass. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte and all specified impurities over the concentration range. |

| Accuracy (% Recovery) | 98.0% to 102.0% for the assay and for impurities at different concentration levels. |

| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0% for the assay and ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for the assay and ≤ 10.0% for impurities. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |

Data Presentation

The following tables present representative data obtained during the analysis.

Table 1: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 8500 |

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |

Table 2: Impurity Profile of a Sample Batch

| Peak Name | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | Specification |

| Impurity A | 8.5 | 0.65 | 0.08 | NMT 0.15% |

| Impurity B | 11.2 | 0.86 | Not Detected | NMT 0.10% |

| (5-Bromo-2-fluorophenyl)hydrazine | 13.0 | 1.00 | 99.85 | NLT 99.0% |

| Unknown Impurity 1 | 15.4 | 1.18 | 0.05 | NMT 0.10% |

| Unknown Impurity 2 | 19.8 | 1.52 | 0.02 | NMT 0.10% |

| Total Impurities | - | - | 0.15 | NMT 0.50% |

NMT: Not More Than; NLT: Not Less Than

Visualizations

The following diagrams illustrate the experimental workflow and the logical classification of potential impurities.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Classification of potential impurities.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity analysis of this compound. The method is specific, sensitive, and robust, allowing for the accurate quantification of the main component and the detection of related substances. Adherence to the detailed experimental protocol and method validation guidelines will ensure reliable and consistent results, contributing to the overall quality assurance of the final pharmaceutical product.

References

Reactivity Profile of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity, experimental protocols, and key applications of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. This compound is a valuable reagent in synthetic organic chemistry, primarily utilized in the construction of halogenated indole and pyrazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Core Reactivity: Fischer Indole Synthesis

The principal application of this compound is as a precursor in the Fischer indole synthesis. This classic reaction allows for the formation of the indole ring system, a core structure in many biologically active compounds, through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.

The use of this compound in this synthesis leads to the formation of 6-bromo-4-fluoro-substituted indoles. The presence of the bromo and fluoro substituents on the indole ring provides valuable handles for further functionalization, for instance, through cross-coupling reactions, and can significantly influence the pharmacological properties of the final molecule.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General scheme of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indole

This protocol is a representative procedure based on established methods for the Fischer indole synthesis.

Materials:

-

This compound

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add pyruvic acid (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while maintaining the low temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude 6-bromo-4-fluoro-1H-indole-2-carboxylic acid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Decarboxylation (if necessary):

-

The resulting 2-carboxylic acid can be decarboxylated by heating to yield 6-bromo-4-fluoro-1H-indole.

-

Quantitative Data

The following table summarizes typical reaction parameters for Fischer indole syntheses with substituted phenylhydrazines. Please note that the exact yield for the synthesis of 6-bromo-4-fluoro-1H-indole may vary and should be optimized.

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Bromophenylhydrazine | Acetone | Zinc Chloride | Ethanol | 4 hours (reflux) | ~75% | General Literature |

| Phenylhydrazine | Pyruvic Acid | Sulfuric Acid | Ethanol | 3 hours (reflux) | ~80% | General Literature |

| (5-Bromo-2-fluorophenyl)hydrazine | Pyruvic Acid | Sulfuric Acid | Ethanol | 2-4 hours (reflux) | Not reported | Inferred |

Secondary Reactivity: Pyrazole Synthesis

This compound can also undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles. This reaction, often a variation of the Knorr pyrazole synthesis, provides access to a different class of five-membered nitrogen-containing heterocycles.

General Reaction Scheme

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This is a general procedure for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or acetic acid

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid.

-

Add this compound (1.0 eq) to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Signaling Pathways and Experimental Workflows

Currently, there is no specific signaling pathway in which this compound has been identified as a direct modulator. Its utility lies in the synthesis of novel compounds that may then be screened for biological activity against various cellular targets and pathways.

The general experimental workflow for utilizing this reagent in a drug discovery context is outlined below.

Caption: A typical drug discovery workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of halogenated indoles and pyrazoles. Its primary application in the Fischer indole synthesis provides a reliable route to 6-bromo-4-fluoro-substituted indoles, which are important scaffolds in medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of (5-Bromo-2-fluorophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. Due to the limited availability of specific experimental data for this compound in published literature, this guide synthesizes information from safety data sheets of structurally related compounds, general principles of thermal analysis, and known decomposition pathways of hydrazine derivatives. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the safe handling, storage, and potential degradation pathways of this important pharmaceutical intermediate.

Compound Profile

This compound is a halogenated aromatic hydrazine derivative utilized as a key building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 4-Fluorophenylhydrazine hydrochloride | 3-Fluorophenylhydrazine hydrochloride |

| CAS Number | 214916-08-2[1][2] | 823-85-8 | Not specified |

| Molecular Formula | C₆H₇BrClFN₂[2] | C₆H₇FN₂ · HCl[3] | C₆H₇FN₂ · HCl[4] |

| Molecular Weight | 241.49 g/mol [2] | Not specified | 162.6 g/mol [4] |

| Appearance | Not specified | Beige powder[3] | Light brown powder[4] |

| Melting Point | Not specified | 275 - 277 °C[3] | 268 °C[4] |

| Decomposition Temperature | No data available | No data available[3] | No data available[4] |

Thermal Stability and Decomposition Analysis

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, the thermal behavior of structurally similar compounds and the general decomposition patterns of hydrazine derivatives can provide valuable insights. Phenylhydrazine hydrochlorides are generally stable solids at ambient temperatures but will decompose upon heating.

The decomposition of hydrazine and its derivatives can be influenced by factors such as temperature, pressure, and the presence of catalytic surfaces. At lower temperatures, the decomposition of hydrazine often yields ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are the predominant products.[5] The decomposition can proceed through various intermediates, including diazene (N₂H₂) and hydrazyl radicals (N₂H₃).[5]

For this compound, the decomposition is expected to be more complex due to the substituted phenyl ring. Potential hazardous decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[4]

Table 2: Predicted Thermal Decomposition Data for this compound

| Analytical Technique | Parameter | Predicted Observation |

| TGA | Onset of Decomposition | Expected to be near or above the melting point. For analogous compounds, this is >250 °C. |

| Mass Loss Steps | Multiple mass loss steps are likely, corresponding to the loss of HCl, followed by the decomposition of the organic moiety. | |

| Final Residue | A small percentage of carbonaceous residue may remain at high temperatures. | |

| DSC | Endothermic Events | Melting of the hydrochloride salt. |

| Exothermic Events | Decomposition is typically an exothermic process. |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass are determined.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the curve. The peak temperature and the enthalpy change (ΔH) for each transition are calculated.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Postulated Decomposition Pathway

The thermal decomposition of this compound likely initiates with the loss of hydrogen chloride, followed by the cleavage of the N-N bond, which is generally the weakest bond in hydrazine derivatives. Subsequent reactions could lead to the formation of various smaller molecules.

Caption: Postulated decomposition pathway.

Safety, Handling, and Storage

Given the potential for thermal decomposition and the release of hazardous gases, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as strong oxidizing agents.[4]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data is currently lacking, the information presented, based on analogous compounds and general chemical principles, offers valuable guidance for its safe handling, storage, and use in research and development. It is strongly recommended that experimental thermal analysis be conducted to obtain precise data for this compound to ensure its safe and effective application in pharmaceutical synthesis.

References

Methodological & Application

Application Notes: Fischer Indole Synthesis of 4-Bromo-7-fluoroindole Derivatives

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and natural products.[2] Halogenated indoles, particularly those containing bromine and fluorine, are of significant interest as they serve as versatile intermediates for further functionalization in drug development. This document outlines the synthesis of 4-bromo-7-fluoroindole derivatives using (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key starting material for accessing this valuable structural motif.

The reaction proceeds via the initial formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound.[3] This intermediate then tautomerizes to an ene-hydrazine, which, under acidic catalysis, undergoes a[3][3]-sigmatropic rearrangement.[1] The subsequent cyclization and elimination of an ammonia molecule yield the final aromatic indole product.[3] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][4]

Reaction Scheme

The general scheme for the synthesis of a 4-bromo-7-fluoro-2,3-disubstituted-indole is depicted below. The R¹ and R² groups originate from the chosen ketone or aldehyde.

This compound + Ketone/Aldehyde → 4-Bromo-7-fluoro-substituted-1H-indole

Experimental Protocol

This protocol details a representative synthesis of 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants and facilitate stirring (e.g., 5-10 mL per gram of hydrazine).

-

Cyclization Reaction: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction time can vary from a few hours to overnight.[5]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.[5]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| (5-Bromo-2-fluorophenyl)hydrazine HCl | 1.0 eq (e.g., 2.42 g, 10 mmol) | Limiting Reagent |

| Cyclohexanone | 1.1 eq (e.g., 1.08 g, 11 mmol) | |

| Catalyst / Solvent | ||

| Glacial Acetic Acid | 20 mL | Acts as both solvent and acid catalyst |

| Reaction Conditions | ||

| Temperature | Reflux (~118 °C) | |

| Reaction Time | 4 - 12 hours | Monitor by TLC |

| Product Yield | ||

| Product Name | 4-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole | |

| Theoretical Yield | 2.84 g (for 10 mmol scale) | |

| Actual Yield | ~ 1.99 - 2.41 g | Varies based on reaction scale and purity |

| Percent Yield | 70 - 85% | Typical range after purification |

Workflow Visualization

The following diagram illustrates the general workflow for the Fischer indole synthesis protocol described.

Caption: Experimental workflow for the Fischer indole synthesis.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-4-fluoro-1H-indole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of robust and efficient methods for the synthesis of substituted indoles is of significant interest to the scientific community. The Fischer indole synthesis, a classic and versatile reaction, remains a cornerstone for the construction of the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 6-bromo-4-fluoro-1H-indole from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, a valuable intermediate in the synthesis of various bioactive molecules.

Principle of the Reaction

The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] The reaction mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[1] A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) being a common and effective choice for promoting the cyclization.[2][3][4]

Experimental Protocol

This protocol details the synthesis of 6-bromo-4-fluoro-1H-indole from this compound and a suitable ketone, such as acetone.

Materials:

-

This compound

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

Step 1: Hydrazone Formation (In situ)

-

To a 100 mL round-bottom flask, add this compound (1.0 eq).

-

Add ethanol (20 mL) and acetone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

Step 2: Fischer Indole Cyclization

-

To the reaction mixture from Step 1, cautiously add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine).

-

Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Extraction

-

Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, to isolate the pure 6-bromo-4-fluoro-1H-indole.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 6-bromo-4-fluoro-1H-indole under different reaction conditions. This data is provided for illustrative purposes to guide optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Polyphosphoric Acid (PPA) | Neat | 110 | 3 | 75 | >98 |

| 2 | Zinc Chloride (ZnCl₂) | Ethanol | 80 (reflux) | 8 | 65 | >95 |

| 3 | Sulfuric Acid (H₂SO₄) | Acetic Acid | 100 | 6 | 70 | >95 |

| 4 | Microwave Irradiation (PPA) | Ethanol | 150 | 0.5 | 82 | >98 |

Visualizations

Fischer Indole Synthesis Workflow

Caption: Experimental workflow for the synthesis of 6-bromo-4-fluoro-1H-indole.

Logical Relationship of Reaction Steps

Caption: Key stages in the Fischer indole synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Lewis Acid Catalysts for Fischer Indole Synthesis with Substituted Hydrazines

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, is significantly influenced by the choice of acid catalyst.[1][2] Lewis acids, in particular, have demonstrated broad utility in promoting this reaction with a variety of substituted hydrazines and carbonyl compounds.[3][4] These catalysts play a crucial role in activating the carbonyl group, facilitating the formation of the key hydrazone intermediate, and catalyzing the subsequent[5][5]-sigmatropic rearrangement and cyclization steps.[1][2][6] This document provides a comparative overview of common Lewis acid catalysts, detailed experimental protocols, and data to guide catalyst selection and reaction optimization for the synthesis of diverse indole derivatives.

Performance Comparison of Lewis Acid Catalysts

Commonly employed Lewis acids include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][3][4] Zinc chloride is one of the most frequently used catalysts and is often considered a reliable choice for a wide range of substrates.[6][7] Boron trifluoride etherate is also a popular and effective catalyst.[3]

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of Various Indole Derivatives

| Phenylhydrazine Substituent | Carbonyl Compound | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Unsubstituted | Acetophenone | ZnCl₂ | Choline chloride·2ZnCl₂ | 95 | 4 h | 91 |

| Unsubstituted | Cyclohexanone | ZnCl₂ | Ethanol | Reflux | 3 h | 85 |

| Unsubstituted | Propiophenone | Eaton's Reagent (P₂O₅ in MeSO₃H) | - | 170 (Microwave) | 10 min | 92 |

| p-Methoxyphenyl | Acetophenone | ZnCl₂ | Triethylene glycol | Microwave | - | High |

| Unsubstituted | Butanone | ZnCl₂ | Choline chloride·2ZnCl₂ | - | - | 56 |

| Unsubstituted | Cyclohexanone | ZnCl₂ | Choline chloride·2ZnCl₂ | - | - | 38 |

| o,m-Tolyl | Isopropyl methyl ketone | Acetic Acid (as catalyst and solvent) | - | Room Temp | - | High |

| o,m-Tolyl | 2-Methylcyclohexanone | Acetic Acid (as catalyst and solvent) | - | Room Temp | - | High |

| o,p-Nitrophenyl | 2-Methylcyclohexanone | Acetic Acid (as catalyst and solvent) | - | Reflux | - | - |

Experimental Protocols

The following protocols provide detailed methodologies for the Fischer indole synthesis using different Lewis acid catalysts.

Protocol 1: General Procedure using Zinc Chloride (ZnCl₂) under Thermal Conditions

This protocol describes a general method for the synthesis of 2,3-dimethylindole from phenylhydrazine and butanone using zinc chloride as the catalyst.

Materials:

-

Phenylhydrazine

-

Butanone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Add butanone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.

-

To this mixture, add anhydrous zinc chloride (1.2 equivalents) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add a dilute solution of hydrochloric acid to quench the reaction.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Protocol 2: Microwave-Assisted Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol outlines a rapid, microwave-assisted synthesis of indolo[3,2-c]quinolines.[5]

Materials:

-

Substituted 2,3-dihydroquinolinone

-

Arylhydrazine hydrochloride

-

Boron Trifluoride Etherate (BF₃·OEt₂)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

In a microwave-safe reaction vessel, combine the 2,3-dihydroquinolinone (1 equivalent) and the arylhydrazine hydrochloride (1.2 equivalents) in the chosen solvent.

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes) to facilitate hydrazone formation.[5]

-

Cool the vessel, then add boron trifluoride etherate (BF₃·OEt₂) (e.g., 2 equivalents) to the reaction mixture.

-

Seal the vessel and irradiate again in the microwave reactor at a higher temperature (e.g., 200 °C) for a short period (e.g., 5 minutes) to effect the cyclization.[5]

-

After cooling, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the indolo[3,2-c]quinoline product.[5]

Visualizations

Mechanism of Lewis Acid-Catalyzed Fischer Indole Synthesis

The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis catalyzed by a Lewis acid.[2][4][6]

Caption: Mechanism of the Lewis acid-catalyzed Fischer indole synthesis.

Experimental Workflow

This diagram outlines a typical experimental workflow for the Lewis acid-catalyzed Fischer indole synthesis.

Caption: General experimental workflow for Fischer indole synthesis.

Catalyst Selection Logic

The choice of Lewis acid can depend on several factors, including the reactivity of the substrates and the desired reaction conditions. This diagram presents a simplified decision-making process.

Caption: Logic for Lewis acid catalyst selection in Fischer indole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 6-bromo-4-fluoroindole via Fischer Indolization of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

Application Note AP-CHEM-2025-01

For research, scientific, and drug development professionals.

This document provides a detailed protocol for the synthesis of 6-bromo-4-fluoroindole, a valuable heterocyclic building block in medicinal chemistry, starting from (5-Bromo-2-fluorophenyl)hydrazine hydrochloride. The described method is based on the classical Fischer indole synthesis, a reliable and widely used transformation for the construction of indole ring systems.

Introduction